molecular formula C12H7ClO4 B11866045 4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one CAS No. 7471-72-9

4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11866045
CAS No.: 7471-72-9
M. Wt: 250.63 g/mol
InChI Key: KPALAQFALCYBNX-UHFFFAOYSA-N
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Description

4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one is a chemical compound with the molecular formula C12H7ClO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of chlorination and methoxylation reactions on a furochromenone backbone . The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the chlorine or methoxy groups .

Scientific Research Applications

4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-9-methoxy-7H-furo[3,2-g]chromen-7-one is unique due to the presence of both chlorine and methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

7471-72-9

Molecular Formula

C12H7ClO4

Molecular Weight

250.63 g/mol

IUPAC Name

4-chloro-9-methoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C12H7ClO4/c1-15-12-10-7(4-5-16-10)9(13)6-2-3-8(14)17-11(6)12/h2-5H,1H3

InChI Key

KPALAQFALCYBNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1OC(=O)C=C3)Cl)C=CO2

Origin of Product

United States

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